Tin(II) 2,3-naphthalocyanine (CAS 110479-58-8) is a heavy-metal coordinated macrocycle characterized by extended π-conjugation, making it a highly effective near-infrared (NIR) absorbing dye and electron donor for organic electronics. Unlike standard visible-range dyes, SnNc exhibits a narrow energy gap and intrinsic Q-band absorption centered around 858–875 nm, allowing it to harvest photons efficiently in the >850 nm regime[1]. In procurement and material selection, SnNc is primarily sourced for vacuum-deposited bulk heterojunctions, organic upconversion devices, and as a reactive Sn(II) precursor for synthesizing highly red-shifted, solution-processable coordination complexes [2].
Substituting Tin(II) 2,3-naphthalocyanine with a closely related phthalocyanine, such as Tin(II) phthalocyanine (SnPc), critically compromises device performance in blended active layers. While SnPc can absorb near 880 nm, this absorption relies entirely on molecular dimerization; when blended with acceptors like C60, these dimers are suppressed, causing the absorption to revert to ~740 nm and failing to capture deep NIR light [1]. Conversely, substituting with Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl2) eliminates the chemical flexibility of the metal center. The Sn(IV) state and blocking axial chlorides prevent the out-of-plane coordination and metal-to-macrocycle charge transfer reactions that are exclusive to the Sn(II) oxidation state, making SnNcCl2 unsuitable as a precursor for transition-metal-coordinated radical anion complexes[2].
In organic photovoltaic and upconversion applications, the active layer is typically a blend of a donor dye and an acceptor like C60. SnNc features an intrinsic Q-band absorption maximum at 875 nm due to its extended naphthalocyanine conjugation, which remains stable in donor-acceptor blends [1]. In contrast, the baseline comparator SnPc relies on physical dimerization for its 880 nm peak. When SnPc is mixed with C60, dimer formation is suppressed, and the blend's absorption blue-shifts entirely to its monomeric peak at 740 nm [2].
| Evidence Dimension | Peak NIR absorption wavelength in C60 blends |
| Target Compound Data | 875 nm (intrinsic, stable in blend) |
| Comparator Or Baseline | SnPc:C60 blend: 740 nm (loss of 880 nm dimer peak) |
| Quantified Difference | 135 nm red-shift advantage in functional blends |
| Conditions | Thin film donor:C60 bulk heterojunctions |
Ensures reliable photon harvesting beyond 850 nm in OPVs without performance degrading due to concentration-dependent aggregation.
Unmodified metal naphthalocyanines are notoriously insoluble, severely limiting their use in solution-processed electronics. However, the Sn(II) center in SnNc acts as a Lewis acid that can form stable M-Sn bonds with transition metal fragments, such as CpFe(CO)2[1]. This coordination yields neutral {CpFeII(CO)2[SnII(Nc•3–)]} complexes that exhibit high solubility in relatively nonpolar solvents like o-dichlorobenzene [1]. Standard metal-free or strongly axially-bound naphthalocyanines cannot undergo this specific coordination, remaining intractable.
| Evidence Dimension | Solubility and processability in nonpolar solvents |
| Target Compound Data | Complete dissolution at 80 °C via M-Sn bond formation |
| Comparator Or Baseline | Uncoordinated metal naphthalocyanines: Extremely low solubility (intractable) |
| Quantified Difference | Transition from insoluble to fully soluble in o-dichlorobenzene |
| Conditions | Reaction with transition metal dimers at 80 °C in o-dichlorobenzene |
Allows manufacturers to utilize highly red-shifted naphthalocyanine macrocycles in solution-processed printed electronics and advanced functional inks.
The Sn(II) oxidation state in SnNc allows for the coordination of axial ligands (such as CN-), which stabilizes the metal in a Sn(IV) state and forces a two-electron transfer to the macrocycle, forming {SnL2Nc}2- dianions [1]. This metal-to-macrocycle charge transfer dramatically red-shifts the absorption profile into the deep NIR (e.g., radical trianion bands appearing near 1276 nm) [2]. The comparator, Sn(IV)NcCl2, already occupies the Sn(IV) state with blocked axial sites, preventing this specific electrochemical tuning mechanism.
| Evidence Dimension | Macrocycle reduction and deep-NIR band generation |
| Target Compound Data | Forms {SnL2Nc}2- dianions with absorption extending >1000 nm (e.g., 1276 nm) |
| Comparator Or Baseline | Sn(IV)NcCl2: Blocked axial sites prevent charge-transfer coordination |
| Quantified Difference | Generates >400 nm red-shifted absorption bands not accessible to Sn(IV) analogs |
| Conditions | Coordination with cyanide/cyanate ligands or transition metal fragments |
Provides a critical synthetic pathway for developing deep-NIR photodetectors and magnetic materials that cannot be achieved with Sn(IV) precursors.
SnNc is a highly effective sensitizer for converting >830 nm infrared light into visible light. Its intrinsic 875 nm absorption in C60 blends ensures high photon-to-photon conversion efficiency without the dimer-suppression losses seen in phthalocyanine alternatives [1].
Due to its narrow energy gap and stable extended conjugation, SnNc is highly suited for vacuum-deposited active layers in organic photodetectors requiring high responsivity in the 850–900 nm window[2].
The specific ability of the Sn(II) center to form M-Sn bonds with transition metals allows SnNc to be converted into highly soluble coordination complexes. This makes it a critical precursor for formulating deep-NIR absorbing inks for printed electronics [3].
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